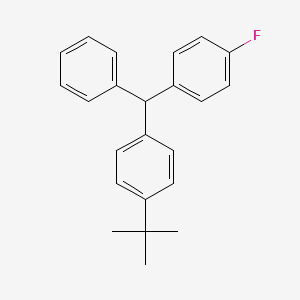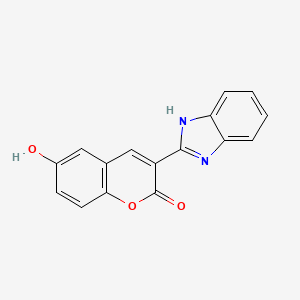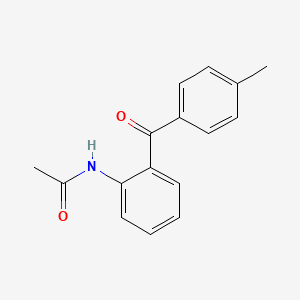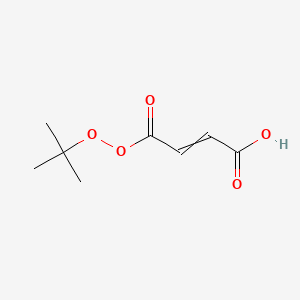
(4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane is an organic compound with the molecular formula C23H23F. This compound is characterized by the presence of three phenyl groups, one of which is substituted with a tert-butyl group and another with a fluorine atom. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane typically involves the reaction of 4-tert-butylbenzyl chloride with 4-fluorobenzene in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
(4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane involves its interaction with specific molecular targets. The tert-butyl and fluorophenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-tert-Butylphenyl)phenylmethane: Lacks the fluorine substitution.
(4-Fluorophenyl)phenylmethane: Lacks the tert-butyl substitution.
(4-tert-Butylphenyl)(4-chlorophenyl)phenylmethane: Substitutes fluorine with chlorine.
Uniqueness
(4-tert-Butylphenyl)(4-fluorophenyl)phenylmethane is unique due to the presence of both tert-butyl and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C23H23F |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-tert-butyl-4-[(4-fluorophenyl)-phenylmethyl]benzene |
InChI |
InChI=1S/C23H23F/c1-23(2,3)20-13-9-18(10-14-20)22(17-7-5-4-6-8-17)19-11-15-21(24)16-12-19/h4-16,22H,1-3H3 |
Clé InChI |
YYJIVFMZPUHWIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt](/img/structure/B14131304.png)
![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)

![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)



![Ethyl 2-[(ethoxythioxomethyl)amino]benzoate](/img/structure/B14131348.png)
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)

